molecular formula C12H16N2O B1294873 N-Piperidin-4-ylbenzamide CAS No. 33953-37-6

N-Piperidin-4-ylbenzamide

Cat. No.: B1294873
CAS No.: 33953-37-6
M. Wt: 204.27 g/mol
InChI Key: JMQDNLCNCDSHNC-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, is a fundamental structural unit in the development of pharmaceuticals. researchgate.netnih.gov Its derivatives are integral components of numerous drugs and naturally occurring alkaloids. researchgate.netwikipedia.org The piperidine scaffold is present in a wide array of pharmaceuticals, spanning over twenty drug classes, including anticancer agents, analgesics, antipsychotics, and antibiotics. mdpi.com

The significance of the piperidine ring lies in its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net It can enhance membrane permeability, improve metabolic stability, and facilitate binding to specific biological targets. researchgate.net The conformational constraint provided by the piperidine ring, as opposed to a more flexible linear aliphatic chain, has led to its extensive use in medicinal chemistry.

Historically, the exploration of piperidine derivatives has led to the discovery of numerous compounds with diverse pharmacological activities. These include antitubercular, cytotoxic, antihypertensive, antitumor, antimicrobial, and antimalarial effects. wisdomlib.org The nitrogen atom within the piperidine structure is crucial for its interaction with the active sites of enzymes. researchgate.net The synthesis of piperidine derivatives has been a long-standing area of research, with a continuous evolution of methodologies to create novel and more effective therapeutic agents. nih.gov

Significance of Benzamide (B126) Moiety in Pharmaceutical Compounds

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is another critical pharmacophore in drug design. walshmedicalmedia.comontosight.ai Benzamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com This has spurred considerable interest in the development of new benzamide-based compounds. walshmedicalmedia.com

The amide bond is a key feature in many active derivatives and contributes to a variety of pharmacological actions. mdpi.com Benzamide-containing compounds are valuable as building blocks in organic synthesis, allowing for the introduction of various substituents to perform detailed structure-activity relationship analyses. mdpi.com The versatility of the benzamide scaffold has made it a focal point in the design of novel bioactive compounds. nih.gov

Research into benzamide derivatives has explored their potential to interact with neurotransmitter receptors and enzymes. For instance, certain benzamides have been investigated for their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in conditions such as Alzheimer's disease. nih.govnih.gov The combination of the benzamide core with other heterocyclic structures, such as piperidine, has led to the creation of hybrid scaffolds with enhanced biological activities.

Overview of N-Piperidin-4-ylbenzamide as a Core Scaffold in Drug Discovery

The compound this compound serves as a crucial core scaffold in the field of drug discovery, combining the beneficial properties of both the piperidine and benzamide moieties. ciac.jl.cn This hybrid structure has been the subject of extensive research, leading to the synthesis and evaluation of numerous derivatives with a range of therapeutic potentials. ciac.jl.cnnih.gov

Derivatives of this compound have shown significant promise as antitumor agents. ciac.jl.cnnih.gov For example, certain derivatives have demonstrated potent activity against liver cancer cells by inducing cell cycle arrest. nih.gov These compounds have been found to modulate key proteins involved in cell proliferation and apoptosis, such as p53 and p21. nih.govnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against the HepG2 human liver cancer cell line, as reported in various studies.

CompoundIC50 (μM) against HepG2 cellsMechanism of Action
Compound 470.25Induces cell cycle arrest via a p53/p21-dependent pathway. nih.gov
Compound 10b0.12Induces expression of HIF-1α and p21, promotes apoptosis. nih.govoregonstate.edu
Compound 10j0.13Induces expression of HIF-1α and p21, promotes apoptosis. nih.govoregonstate.edu
N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide8.42Anti-hepatoma activity. ciac.jl.cn

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, the this compound scaffold has been investigated for its potential in developing antiviral agents, particularly against the hepatitis C virus (HCV). nih.gov High-throughput screening has identified molecules based on this scaffold as potent inhibitors of HCV replication. The systematic exploration of this scaffold continues to be a vibrant area of research, with scientists designing and synthesizing novel derivatives to improve their efficacy and pharmacokinetic properties. nih.govresearchgate.net

Properties

IUPAC Name

N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDNLCNCDSHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955533
Record name N-(Piperidin-4-yl)benzenecarboximidic acid
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33953-37-6
Record name N-4-Piperidinylbenzamide
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Record name N-4-Piperidylbenzamide
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Record name N-(Piperidin-4-yl)benzenecarboximidic acid
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Record name N-4-piperidylbenzamide
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Ii. Synthesis Methodologies and Chemical Transformations of N Piperidin 4 Ylbenzamide

Established Synthetic Routes for the N-Piperidin-4-ylbenzamide Core

The synthesis of the this compound core is a well-documented process, primarily involving the formation of the piperidine (B6355638) ring and the subsequent introduction of the benzamide (B126) moiety. These steps are often carried out in a sequential manner, ensuring high yields and purity of the final product.

The piperidine ring is a prevalent heterocyclic motif in numerous biologically active compounds. researchgate.net Its synthesis can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives. This fundamental process is a key strategy for accessing the saturated heterocyclic system. mdpi.com Another widely adopted method is the reduction of dihydropyridines, which provides a versatile route to piperidine derivatives. researchgate.net Intramolecular cyclization reactions, such as the aza-Michael reaction, also offer an effective pathway to the piperidine core. mdpi.com

In many synthetic sequences leading to this compound and its analogues, a pre-functionalized piperidine derivative, such as 4-amino-N-Boc-piperidine, is utilized as the starting material. This approach circumvents the de novo synthesis of the piperidine ring and allows for a more direct route to the target compound. acgpubs.org

The introduction of the benzamide moiety is typically achieved through the acylation of a 4-aminopiperidine (B84694) derivative. A common method involves the reaction of 4-amino-N-Boc-piperidine with benzoyl chloride in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction results in the formation of the amide bond, yielding the protected this compound precursor. The final step is the removal of the Boc protecting group, usually under acidic conditions with reagents like trifluoroacetic acid (TFA) or hydrochloric acid, to afford the this compound core. acgpubs.orgnih.gov

An alternative approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and the 4-aminopiperidine.

Amidation reactions are central to the synthesis of this compound. These reactions can be broadly categorized into two main types: those employing activated carboxylic acid derivatives and those utilizing coupling agents.

The use of an activated carboxylic acid derivative, such as benzoyl chloride, is a direct and efficient method. The reaction proceeds by nucleophilic acyl substitution, where the amino group of the piperidine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Alternatively, coupling agents are widely used to promote the amidation between a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of a catalyst like DMAP are commonly employed. acgpubs.org This method is particularly useful when dealing with sensitive substrates or when starting from the carboxylic acid itself.

Starting Material (Piperidine) Reagent (Benzoyl source) Coupling Agent/Catalyst Solvent Key Outcome
4-amino-N-Boc-piperidineBenzoyl chlorideTriethylamine, DMAPDichloromethane (DCM)Formation of Boc-protected this compound
4-amino-N-Boc-piperidineChromone-2-carboxylic acidEDC.HCl, DMAPDichloromethane (DCM)Formation of the corresponding amide precursor

This table presents examples of amidation reactions used in the synthesis of this compound and its analogues.

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the generation of a diverse library of analogues. Derivatization can be strategically performed at two primary locations: the benzamide ring and the piperidine nitrogen.

Modifications to the benzamide ring are a common strategy to explore structure-activity relationships. This is typically achieved by using substituted benzoyl chlorides or benzoic acids in the amidation step. A wide range of functional groups, including halogens, alkoxy, and nitro groups, can be introduced onto the aromatic ring. google.com

For instance, the synthesis of analogues with various substituents on the benzamide ring can be accomplished by reacting 4-amino-N-Boc-piperidine with the corresponding substituted benzoyl chloride. nih.gov Another powerful method for introducing diversity is the Suzuki-Miyaura coupling reaction, which can be used to append aryl or heteroaryl groups to a halogenated benzamide ring. nih.gov

Starting Material Reagent Reaction Type Resulting Modification
Halogenated this compoundArylboronic acids or pinacol (B44631) estersSuzuki-Miyaura CouplingAryl or heteroaryl substitution on the benzamide ring
4-amino-N-Boc-piperidineSubstituted Benzoyl ChloridesAcylationIntroduction of various substituents on the benzamide ring

This table illustrates common strategies for substitutions on the benzamide ring of this compound.

The nitrogen atom of the piperidine ring provides a convenient handle for further functionalization. Once the this compound core is synthesized, the secondary amine of the piperidine can undergo a variety of chemical transformations.

Common modifications include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the this compound with alkyl halides in the presence of a base. N-acylation can be performed using acyl chlorides or anhydrides. These modifications allow for the introduction of a wide range of substituents, thereby influencing the physicochemical properties of the resulting analogues. google.com For example, N-benzyl derivatives can be synthesized through reductive amination of a piperidone precursor followed by amidation. researchgate.net

Reaction Type Reagents Resulting Modification
N-AlkylationAlkyl halides, BaseIntroduction of an alkyl group on the piperidine nitrogen
N-AcylationAcyl chlorides, BaseIntroduction of an acyl group on the piperidine nitrogen
Reductive AminationAldehyde/Ketone, Reducing AgentIntroduction of a substituted alkyl group on the piperidine nitrogen

This table summarizes key methods for modifying the piperidine nitrogen of this compound.

Functionalization of the Piperidine Ring

The piperidine moiety of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied physicochemical properties and biological activities. Functionalization typically occurs at the nitrogen atom (position 1) of the piperidine ring, as the secondary amine is a nucleophilic center amenable to various chemical reactions.

One of the most common strategies for functionalizing the piperidine ring is N-alkylation or N-arylation . These reactions introduce various substituents to the nitrogen atom, which can significantly influence the molecule's polarity, size, and ability to interact with biological targets. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves modifying the piperidine nitrogen with groups such as benzoyl, benzyl (B1604629), adamantanoyl, and cyclohexanoyl. nih.gov These modifications are often achieved through standard synthetic protocols, such as reductive amination or nucleophilic substitution with alkyl or aryl halides.

Another approach to functionalization involves the introduction of more complex side chains. For example, researchers have designed and synthesized novel N-(piperidine-4-yl)benzamide derivatives by introducing various heterocyclic or aromatic moieties to the piperidine nitrogen. nih.gov These modifications are often guided by the principles of bioisosterism and structure-activity relationship (SAR) studies to enhance the compound's interaction with specific biological targets. nih.gov

The table below summarizes various functional groups that have been introduced onto the piperidine ring of this compound derivatives and the context of their synthesis.

Substituent at Piperidine NitrogenSynthetic ContextReference
BenzoylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
BenzylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
AdamantanoylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
CyclohexanoylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
DiphenylacetylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
DiphenylcarbamoylSynthesis of inhibitors of steroid-5alpha-reductase nih.gov
Various substituted aryl ethersSynthesis of activators of hypoxia-inducible factor 1 pathways nih.gov
Complex heterocyclic systemsEvaluation as potential cell cycle inhibitors nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. nih.gov For the synthesis of this compound and its derivatives, several advanced techniques and green chemistry principles can be applied to improve yield, reduce waste, and enhance safety.

Advanced Synthetic Techniques:

One-pot synthesis and tandem reactions represent advanced strategies that can streamline the synthesis of functionalized piperidines. mdpi.com For example, a one-pot sequential Suzuki–Miyaura coupling and hydrogenation has been used for the synthesis of functionalized piperidines under mild conditions. mdpi.com Such multi-step, single-vessel procedures reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. Iron-catalyzed reductive amination of ϖ-amino fatty acids is another advanced method that can be applied for the efficient preparation of piperidines. nih.gov

Green Chemistry Approaches:

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com In the context of synthesizing this compound derivatives, these principles can be applied in several ways:

Use of Greener Solvents: Traditional peptide synthesis, which shares similarities with amide bond formation in this compound, often relies on solvents like N,N'-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com Research is ongoing to replace these with more environmentally benign alternatives. peptide.com For other piperidine syntheses, polar aprotic solvents like N-formylpiperidine are also used. ijnrd.org

Catalysis: The use of catalysts, particularly in hydrogenation reactions to form the piperidine ring from pyridine precursors, is a key aspect of green synthesis. nih.govmdpi.com Modern approaches focus on developing more efficient and recyclable catalysts to minimize waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. peptide.com This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

The application of these advanced and green techniques can lead to more sustainable and cost-effective methods for the production of this compound and its functionally diverse derivatives. unibo.it

Iii. Structure Activity Relationships Sar of N Piperidin 4 Ylbenzamide Derivatives

Fundamental Principles of SAR in N-Piperidin-4-ylbenzamide Research

The fundamental principle of SAR in the context of this compound derivatives is to identify the key chemical features, or pharmacophores, that are essential for molecular recognition and biological function. Researchers in this field design and synthesize series of analog compounds where specific parts of the molecule are altered. researchgate.net These systematic modifications allow for the mapping of how changes in steric (size and shape), electronic (electron-donating or -withdrawing), and lipophilic (fat-solubility) properties influence the compound's interaction with its biological target. nih.gov For instance, a primary goal is often to enhance binding affinity and selectivity for a specific receptor or enzyme while minimizing off-target effects. nih.gov The insights gained from these studies guide the optimization of lead compounds into potential drug candidates with improved therapeutic profiles.

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives can be precisely tuned by adding, removing, or changing substituents on the core structure. These modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The benzamide (B126) ring is a critical component for molecular recognition, and substitutions on this ring have a profound impact on biological activity. Research has shown that both the type of substituent and its position are crucial. For example, in the development of antitumor agents, the presence of a chlorine or hydroxyl group at the para-position (position 4) of the phenyl ring was found to significantly enhance activity. researchgate.net In studies targeting sigma receptors, halogen substitutions (Cl, Br, F) on the aromatic ring generally increased affinity. nih.gov

The position of the substituent is also a key determinant of selectivity. For certain sigma receptor ligands, placing substituents at the meta-position (position 3) resulted in higher affinity compared to substitutions at the ortho- (position 2) or para- (position 4) positions. nih.gov Similarly, for inhibitors of the enzyme AKR1C3, a meta-carboxylic acid group conferred significant selectivity without a loss of potency, while electron-withdrawing groups on the phenylamino (B1219803) ring were found to be optimal for inhibition. researchgate.net

Scaffold PartSubstituent/ModificationPositionObserved ImpactTarget/ActivityReference
Benzamide RingChlorine (Cl) or Hydroxyl (OH)Para (4-position)Significantly enhanced antitumor activityAntitumor researchgate.net
Benzamide RingHalogens (Cl, Br, F), NO2, OMeMeta (3-position)Higher affinity and selectivitySigma-1 Receptor nih.gov
Benzamide RingElectron-withdrawing groupsGeneralOptimal for inhibitionAKR1C3 Enzyme researchgate.net
Benzamide RingMethoxy (OCH3)Ortho (2-position)Component of potent 5-HT4 receptor agonists5-HT4 Receptor nih.gov

Introducing a benzyl (B1604629) group at the N-1 position is a frequent modification that can enhance binding to various targets. nih.gov In the development of 5-HT4 receptor agonists, the N-1 position of the piperidine (B6355638) ring was modified with various substituted piperidin-4-yl)methyl groups, leading to compounds with high receptor binding affinity and potent prokinetic activity in vivo. nih.gov SAR studies on inhibitors for Mycobacterium tuberculosis revealed that modifications on the piperidine ring were crucial for balancing potency and physicochemical properties like lipophilicity. nih.gov The flexibility and lipophilicity of the piperidine ring itself can be a determining factor in cytotoxic activity against cancer cell lines. ajchem-a.com

Scaffold PartSubstituent/ModificationPositionObserved ImpactTarget/ActivityReference
Piperidine RingN-Benzyl groupN-1 positionHigh affinity for sigma receptorsSigma Receptors nih.gov
Piperidine Ring(Substituted piperidin-4-yl)methyl groupN-1 positionHigh 5-HT4 receptor binding affinity5-HT4 Receptor nih.gov
Piperidine RingVarious lipophilic side chainsGeneralModulation of anti-TB potency and lipophilicityMenA Enzyme (M. tuberculosis) nih.gov
Piperidine RingIncreased flexibility and lipophilicityGeneralContributed to higher cytotoxic activityAnticancer ajchem-a.com

The amide group (-CONH-) acts as the linker connecting the benzamide and piperidine rings. This region is crucial for maintaining the optimal orientation of the two ring systems, allowing them to fit correctly into the binding site of a biological target. The amide bond is relatively rigid and planar, which restricts the conformational flexibility of the molecule. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often essential for forming key interactions with amino acid residues in the target protein, thereby anchoring the molecule in the binding pocket. While direct modifications to the amide linker are less common than ring substitutions, its structural integrity is a foundational element of the this compound pharmacophore.

Stereochemical Considerations in this compound SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in SAR. The biological activity of chiral compounds can differ significantly between enantiomers or diastereomers, as biological targets like receptors and enzymes are themselves chiral. For this compound derivatives, the piperidine ring typically adopts a stable chair conformation. sci-hub.se In this conformation, bulky substituents tend to occupy the equatorial position to minimize steric hindrance, which can be the preferred arrangement for optimal binding. sci-hub.se Single-crystal X-ray diffraction studies have confirmed that derivatives often exist in a chair conformation in the solid state, highlighting the importance of this specific 3D structure for biological function. sci-hub.se

Computational and Chemoinformatic Approaches to SAR Elucidation

Modern drug discovery extensively uses computational and chemoinformatic tools to accelerate the elucidation of SAR. mdpi.comnottingham.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govsigmaaldrich.com These models can then predict the potency of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Molecular docking simulations are used to predict how a molecule binds to the 3D structure of its target protein. sci-hub.se This allows researchers to visualize the binding mode, identify key interactions (like hydrogen bonds and hydrophobic interactions), and understand why certain substituents enhance activity while others diminish it. hilarispublisher.com Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. mdpi.com These computational approaches complement experimental work, providing a deeper understanding of the molecular basis of activity and guiding the rational design of novel this compound derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org This method relies on calculating molecular descriptors that quantify various physicochemical properties, such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). ijnrd.org

For derivatives related to this compound, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, Hansch-type QSAR studies have been employed to understand the influence of substitutions on receptor binding affinity. nih.gov In these studies, various descriptors are used to model the activity.

Key Findings from QSAR Studies:

Influence of Aromatic Substitution: The position of substituents on the aromatic ring significantly impacts receptor affinity. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, 3-substituted compounds generally showed higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts for groups like Cl, Br, F, NO2, and OMe. nih.gov

Role of Electronic and Steric Properties: QSAR models have demonstrated that electronic properties of the substituents play a crucial role. For example, electron-donating groups like OH, OMe, or NH2 tended to result in moderate affinity for sigma1 receptors but weak or negligible affinity for sigma2 receptors. nih.gov Halogen substitutions, in contrast, generally increased affinity for sigma2 receptors. nih.gov

Predictive Models: The goal of QSAR is to generate statistically robust models that can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. jocpr.com These models are validated using statistical methods like cross-validation to ensure their predictive power. jocpr.com

Below is a table representing typical descriptors used in QSAR studies for this class of compounds.

Descriptor TypeExample DescriptorProperty RepresentedImpact on Activity
Lipophilic cLogPHydrophobicityInfluences membrane permeability and binding to hydrophobic pockets.
Electronic Hammett Constant (σ)Electron-donating/withdrawing nature of a substituent.Modulates electronic interactions with the target receptor.
Steric Molar Refractivity (MR)Size and polarizability of a substituent.Affects how the molecule fits into the binding site.
Topological Molecular Connectivity IndicesShape and branching of the molecule.Describes the overall molecular architecture.

This table is illustrative of descriptors commonly used in QSAR analyses. longdom.orgijnrd.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interaction between a ligand (like an this compound derivative) and its biological target at an atomic level. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. For piperidine and piperazine (B1678402) derivatives, docking studies have been instrumental in:

Identifying Key Interactions: Revealing specific amino acid residues that are crucial for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For example, docking studies on related piperazine analogs showed that the compounds form strong hydrogen bonding networks with active site residues of their target enzyme. nih.gov

Explaining SAR Data: Providing a structural basis for observed SAR trends. For instance, docking can show why a particular substituent at a specific position enhances or diminishes activity by illustrating how it fits into the binding pocket. rsc.org

Virtual Screening: Screening large libraries of virtual compounds to identify potential new hits for biological testing. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. rsc.org These simulations provide information on the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. rsc.orgresearchgate.net For complex systems, MD simulations help in refining the binding mode and calculating binding free energies, which can offer a more accurate prediction of binding affinity. rsc.org

The table below summarizes the insights gained from these computational techniques for related heterocyclic compounds.

TechniqueInformation ProvidedExample Application
Molecular Docking Predicted binding pose, binding affinity score, key amino acid interactions.Identified hydrogen bonds and hydrophobic interactions of piperazine derivatives in the active site of thymidine (B127349) phosphorylase. nih.gov
Molecular Dynamics Stability of the ligand-receptor complex, conformational changes, refined binding free energy.Confirmed the stability of potent inhibitors within the target's binding pocket over the simulation period. researchgate.net

Pharmacophore Modeling in this compound Series

Pharmacophore modeling is another crucial in silico method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model represents the key interaction points a ligand makes with its target receptor. nih.gov

For a series of active this compound derivatives, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzamide group is a prominent HBA.

Hydrogen Bond Donors (HBD): The amide N-H group acts as a critical HBD.

Aromatic Ring (AR): The benzamide phenyl ring often engages in aromatic interactions (e.g., pi-pi stacking) with the receptor.

Hydrophobic (HY) Features: Alkyl or aryl groups on the molecule can form hydrophobic interactions within the binding pocket.

Positive Ionizable (PI): The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions.

These models are developed by aligning a set of active molecules and extracting their common chemical features. nih.gov Once created, a pharmacophore model can be used as a 3D query to screen virtual databases for new compounds that possess the required features, thus identifying novel scaffolds with the potential for the desired biological activity. nih.gov The development of machine learning techniques has further enhanced the predictive power of pharmacophore mapping algorithms. nih.gov The chemical structures and features of this compound derivatives are often generated and visualized using specialized software to aid in these modeling studies. pharmacophorejournal.com

Iv. Pharmacological Investigations of N Piperidin 4 Ylbenzamide Derivatives

In Vitro Pharmacological Profiling

The initial assessment of N-piperidin-4-ylbenzamide derivatives typically involves a comprehensive in vitro pharmacological profiling to determine their biological activity. This includes evaluating their interactions with specific molecular targets and their effects on cellular functions.

Derivatives of this compound have been synthesized and evaluated for their ability to bind to various receptors, demonstrating a range of affinities and selectivities. These studies are fundamental in identifying lead compounds for specific therapeutic targets.

For instance, a novel class of δ opioid receptor agonists based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide structure has been developed. One of the lead compounds, 6a , exhibited a high binding affinity for the δ opioid receptor with an IC50 value of 0.87 nM. Notably, this compound demonstrated exceptional selectivity over μ and κ opioid receptors.

In the realm of dopamine (B1211576) receptors, benzamide (B126) derivatives have been investigated as potential imaging agents. The compound MBP (2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide) showed high affinity for all three subtypes of the D2 receptor (D2(long), D3, and D4), with Ki values ranging from 1 to 8 nM. In contrast, FCP (fluoroclebopride) displayed nanomolar affinity for D2(long) and D3 receptors (Ki ≈ 5.5 nM) but had a significantly lower affinity for the D4 receptor (Ki = 144 nM).

Furthermore, this compound analogs have been designed as agonists for G protein-coupled receptor 119 (GPR119), a target for diabetes management. A series of 4-fluoro-N-(piperidin-4-yl)benzamide analogs (SF1-SF10) showed strong binding affinities in computational docking studies, with values ranging from -10.7 to -12.6 kcal/mol.

Table 1: Receptor Binding Affinities of this compound Derivatives

Compound Target Receptor Binding Affinity Selectivity
6a δ opioid IC50 = 0.87 nM High selectivity over μ (μ/δ = 4370) and κ (κ/δ = 8590) receptors.
MBP Dopamine D2 (long), D3, D4 Ki = 1-8 nM High affinity for all three D2 subtypes.
FCP Dopamine D2 (long), D3 Ki ≈ 5.5 nM Lower affinity for D4 receptor (Ki = 144 nM).
SF3, SF6 GPR119 Binding Energy = -12.6 kcal/mol (in silico) Designed as GPR119 agonists.

The inhibitory potential of this compound derivatives against various enzymes has been a key area of investigation. These assays have identified compounds with potent and selective enzyme-inhibiting activities.

A series of 4-piperidine-based thiosemicarbazones were evaluated for their inhibitory activity against Dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. The synthesized compounds exhibited potent inhibition with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM.

In another study, piperidine (B6355638) derivatives were assessed for dual inhibitory potential against mushroom tyrosinase and pancreatic lipase. This research aims to target therapeutic applications in hyperpigmentation and obesity-related disorders.

Table 2: Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme IC50 Range
4-piperidine-based thiosemicarbazones Dihydrofolate reductase (DHFR) 13.70 ± 0.25 µM to 47.30 ± 0.86 µM
Piperidine derivatives Mushroom Tyrosinase Data not specified
Piperidine derivatives Pancreatic Lipase Data not specified

Cell-based assays provide a more integrated understanding of the pharmacological effects of this compound derivatives within a biological system. These studies have revealed their influence on cellular pathways, apoptosis, and cell cycle progression.

Derivatives of this compound have been shown to modulate several critical cellular signaling pathways implicated in cancer.

One study identified a derivative, compound 47 , as a potent agent against the HepG2 hepatocarcinoma cell line. This compound was found to regulate AMP-activated protein kinase (AMPK) phosphorylation and activate downstream signaling proteins. Its mechanism of action involves the induction of cell cycle arrest through a p53/p21-dependent pathway. Western blot analysis confirmed that compound 47 enhanced the expression of p21, p53, and Rb, while inhibiting the expression of cyclin B1 and p-Rb.

Another series of benzamide derivatives, including compounds 10b and 10j , were found to be activators of the hypoxia-inducible factor 1 (HIF-1) pathway. These compounds induced the expression of HIF-1α protein and its downstream target gene p21 in HepG2 cells.

Furthermore, certain benzamide derivatives bearing piperidine groups have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. Compound 5q showed promising inhibition of this pathway by targeting the Smoothened (Smo) receptor, which was confirmed through fluorescence competitive displacement assays.

The ability to induce programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Several this compound derivatives have demonstrated pro-apoptotic activity in cancer cell lines.

For example, compounds 10b and 10j , which activate the HIF-1α pathway, also upregulated the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting tumor cell death. In another investigation, the derivative 3a was shown to be a potent inducer of apoptosis in human leukemia cells (K562 and Reh), as suggested by LDH assays and DNA fragmentation analysis. In some cell lines, apoptosis induction was associated with the activation of caspases-8, -9, and -3, and a significant decrease in Bid expression.

Disruption of the cell cycle is a common mechanism by which anticancer drugs exert their effects. Flow cytometry analysis has been instrumental in demonstrating that this compound derivatives can induce cell cycle arrest at different phases.

Compound 47 was observed to cause cell cycle arrest in HepG2 cells. This arrest is linked to its ability to modulate the p53/p21 pathway and inhibit key cell cycle proteins like cyclin B1. Studies on other derivatives have shown the ability to induce G2/M arrest, which was paralleled by a dramatic increase in the DNA damage marker γH2AX and the inhibition of the cdc25C/cyclin B1/cdc2 complex. Additionally, some benzamide derivatives have demonstrated the ability to cause cell cycle arrest at the G1/S transition.

Table 3: Summary of Cell-Based Functional Assay Findings

Compound/Derivative Cell Line Key Findings
Compound 47 HepG2 Modulates AMPK and p53/p21 pathways; Induces cell cycle arrest.
Compounds 10b & 10j HepG2 Activate HIF-1α pathway; Upregulate cleaved caspase-3; Induce apoptosis.
Compound 5q - Inhibits Hedgehog signaling pathway via the Smoothened (Smo) receptor.
Compound 3a K562, Reh Induces apoptosis.
Various Derivatives - Cause G2/M or G1/S cell cycle arrest.

Cell-Based Functional Assays

In Vivo Pharmacological Evaluation (Preclinical Models)

Preclinical in vivo studies have explored the therapeutic utility of this compound derivatives in various disease models, providing crucial data on their biological effects in a complex physiological system.

Derivatives of this compound have demonstrated efficacy in preclinical models of pain and inflammation. For instance, a novel analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), was shown to have dose-dependent antiallodynic and antihyperalgesic activities in a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve. researchgate.net The potency of LMH-2 was reported to be twice that of gabapentin, a standard treatment for neuropathic pain. researchgate.net

In the realm of inflammation, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. Furthermore, several N-(piperidine-4-yl)benzamide derivatives have shown significant antitumor activity in vitro against cell lines such as the HepG2 human hepatocarcinoma line. nih.gov One derivative, N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide, was identified as being particularly effective against this cell line. researchgate.net While these in vitro results are promising, detailed in vivo efficacy studies in animal tumor models are not extensively reported in the available literature.

Table 1: Summary of In Vivo Efficacy Studies of this compound Derivatives
Compound/DerivativeDisease ModelAnimal ModelKey FindingsReference
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2)Neuropathic Pain (Chronic Constriction Injury)RatDose-dependent antiallodynic and antihyperalgesic effects; twice the potency of gabapentin. researchgate.net
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeInflammation (Xylene-induced ear edema)MouseMore potent anti-inflammatory activity than ibuprofen.
N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamideHepatocellular CarcinomaIn vitro (HepG2 cells)Potent antitumor activity. In vivo data not detailed. researchgate.net

The in vivo pharmacokinetic and pharmacodynamic properties of this compound derivatives are not extensively detailed in publicly available literature. However, some insights can be gleaned from studies on radiolabeled analogs.

A study of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in rats indicated that the radiopharmaceutical cleared quickly from the blood but exhibited slower clearance from the hepatobiliary system. Another study involving N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide in mice revealed high uptake in the brain, heart, liver, lungs, spleen, kidneys, and small intestine, with radioactivity levels remaining constant from 60 to 120 minutes post-injection. This suggests broad tissue distribution.

Pharmacodynamic assessments have been primarily linked to in vivo efficacy studies. For example, the analgesic effects of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) are attributed to its antagonism of the σ1 receptor. Blocking studies with haloperidol (B65202) for N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide indicated that its uptake in the rat brain was selective for haloperidol-sensitive sigma sites, providing a pharmacodynamic link between target engagement and tissue distribution.

While some compounds were designed based on favorable pharmacokinetic parameters, specific in vivo data on oral bioavailability, plasma concentrations (Cmax), time to reach maximum concentration (Tmax), and elimination half-life for lead therapeutic candidates are not widely reported.

Table 2: Summary of In Vivo Pharmacokinetic/Pharmacodynamic Findings for this compound Derivatives
Compound/DerivativeAnimal ModelStudy TypeKey FindingsReference
[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideRatBiodistributionRapid clearance from blood; slower clearance from the hepatobiliary system.
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamideMouseTissue DistributionHigh uptake in brain, heart, liver, lungs, spleen, kidneys, and small intestine.
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamideRatPharmacodynamics (Blocking Study)Brain uptake is selective for haloperidol-sensitive sigma sites.

Comprehensive in vivo safety pharmacology and toxicology data for this compound derivatives are limited in the available scientific literature.

For the neuropathic pain candidate, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), in silico toxicological predictions suggested it was safe for in vivo evaluation. However, specific in vivo safety studies have not been detailed.

It is important to consider the toxicological profile of the parent piperidine structure. Studies in rats have shown that piperidine can cause nasal and ocular irritation at lower concentrations, with more severe effects, including corrosion around the nose and dyspnea, at higher concentrations. However, these findings relate to the basic piperidine molecule and not the more complex this compound derivatives, which would be expected to have distinct toxicological profiles.

A study on a different class of molecules, 1-benzamido-1,4-dihydropyridines, which share a benzamide moiety, conducted acute toxicity assessments in mice and found no harmful effects even at high doses. While encouraging for the benzamide functional group, these results are not directly transferable to the this compound class.

Systematic in vivo studies to assess potential off-target effects, such as cardiovascular, respiratory, and central nervous system safety pharmacology, as well as repeat-dose toxicology studies, are not extensively reported for this class of compounds.

V. Mechanisms of Action of N Piperidin 4 Ylbenzamide and Its Analogues

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the therapeutic effects and for the rational design of more potent and selective analogues. Studies have successfully identified several key proteins and pathways that are directly modulated by N-Piperidin-4-ylbenzamide derivatives.

A significant mechanism of action for certain this compound derivatives is the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Some novel benzamide (B126) derivatives have been shown to induce the expression of the HIF-1α protein. This induction leads to the transcription of downstream target genes, such as p21, which is involved in cell cycle regulation. The modulation of the HIF-1 pathway represents a strategic approach to cancer therapy, and the ability of these compounds to activate this pathway is a key aspect of their antitumor activity.

Analogues of this compound have been identified as potent and highly selective agonists for delta-opioid receptors (DOR). For instance, the compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was found to bind with high affinity to DOR, exhibiting an IC50 value of 0.87 nM. This class of compounds demonstrates remarkable selectivity for DOR over mu (μ) and kappa (κ) opioid receptors. Specifically, the selectivity ratio for mu/delta was found to be 4370, and for kappa/delta, it was 8590. This high selectivity is a desirable characteristic for developing therapeutic agents with potentially fewer side effects compared to non-selective opioids. The interaction with DOR suggests potential applications in managing pain and other central nervous system disorders.

Derivatives of this compound have also been shown to modulate the cholinergic system by acting as inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). The CHT is essential for the uptake of choline into neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. Iterative medicinal chemistry efforts led to the discovery of ML352, a compound that represents a potent and selective CHT inhibitor based on a drug-like scaffold. By inhibiting choline uptake, these compounds can significantly impact cholinergic signaling, which is implicated in a variety of physiological and behavioral functions, including memory, attention, and mood.

The inhibition of specific kinases is another important mechanism of action for this class of compounds. Rho-associated kinase 1 (ROCK1) has been identified as a key target. ROCK1 plays a pivotal role in various cellular processes, and its hyperactivity is implicated in cardiovascular diseases, neurological disorders, and cancer. A molecular modeling study of novel N-ethyl-4-(pyridin-4-yl)benzamide-based compounds revealed a wide range of inhibitory activity against ROCK1, with IC50 values ranging from 0.003 µM to 16 µM. This demonstrates the potential of these derivatives as therapeutic agents for conditions associated with aberrant ROCK1 signaling.

Downstream Signaling Pathway Elucidation

Beyond direct molecular target engagement, the biological effects of this compound and its analogues are mediated through the modulation of complex downstream signaling cascades.

A crucial downstream effect of some this compound derivatives is the activation of apoptotic pathways in cancer cells. Studies in HepG2 human liver cancer cells have shown that these compounds can induce cell cycle arrest and apoptosis. This is achieved through a p53/p21-dependent pathway. Specifically, compounds like N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide enhance the expression of the tumor suppressor proteins p53 and p21. The upregulation of p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest.

Furthermore, these derivatives promote apoptosis by upregulating the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. This activation of the caspase cascade via the mitochondrial pathway is a central mechanism for the antitumor activity observed with these compounds.

Data Tables

Table 1: Molecular Targets and Inhibitory Concentrations of this compound Analogues

Compound Class/DerivativeMolecular TargetPotency (IC50)Key FindingsReference
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideDelta-Opioid Receptor (DOR)0.87 nMHigh affinity and exceptional selectivity over mu and kappa opioid receptors.
4-methoxy-3-(piperidin-4-yl)oxy benzamides (e.g., ML352)Choline Transporter (CHT)Potent nM rangeSelective inhibitors of presynaptic choline uptake.
N-ethyl-4-(pyridin-4-yl)benzamide-based compoundsRho-associated kinase 1 (ROCK1)0.003 µM - 16 µMWide range of inhibitory activity against ROCK1.
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideAntitumor target in HepG2 cells0.25 µMInduces cell cycle arrest via a p53/p21-dependent pathway.
Diaryl ether benzamide derivatives (10b, 10j)Antitumor target in HepG2 cells0.12 µM, 0.13 µMInduce expression of HIF-1α protein and downstream p21.

Table 2: Downstream Signaling Effects of this compound Analogues

Compound/Derivative ClassDownstream PathwayKey Modulated ProteinsObserved EffectReference
Diaryl ether benzamide derivativesHIF-1 Signaling / ApoptosisHIF-1α, p21, cleaved caspase-3Induction of protein expression, promotion of tumor cell apoptosis.
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideCell Cycle / Apoptosisp53, p21, Cyclin B1, p-RbEnhanced expression of p53 and p21, inhibition of Cyclin B1, leading to cell cycle arrest.
N-substituted benzamidesApoptosisCytochrome c, Caspase-9Induces cytochrome c release and subsequent activation of caspase-9.

Cell Cycle Regulation (e.g., Cyclin B1, p-Rb)

Certain analogues of this compound have been identified as potent inhibitors of the cell cycle, a fundamental process that governs cell division. researchgate.netnih.gov A notable derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, has demonstrated significant activity in arresting the cell cycle in human hepatocarcinoma (HepG2) cells. researchgate.netnih.gov

The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins. Western blot analysis has shown that treatment with this compound leads to a marked inhibition of Cyclin B1 expression. researchgate.netnih.gov Cyclin B1 is a crucial regulatory protein that complexes with cyclin-dependent kinase 1 (CDK1) to drive the cell through the G2 and M (mitosis) phases of the cell cycle. By reducing the levels of Cyclin B1, the compound effectively prevents cancer cells from entering mitosis, thereby halting their proliferation.

Table 1: Effect of N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide on Cell Cycle Regulatory Proteins in HepG2 Cells

ProteinObserved EffectImplication in Cell Cycle
Cyclin B1Expression InhibitedArrest in G2/M phase
Phospho-Rb (p-Rb)Expression InhibitedReinforcement of G1/S checkpoint

Data derived from Western blot analysis as reported in scientific literature. researchgate.netnih.gov

AMPK Phosphorylation Modulation

In addition to direct cell cycle intervention, this compound analogues also exert their effects by modulating cellular energy metabolism through the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov AMPK is a critical energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Once activated, it switches on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes, including cell growth and proliferation.

The potent analogue, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, has been shown to enhance the expression of the phosphorylated, active form of AMPK (p-AMPK) in HepG2 cells. researchgate.netnih.gov This activation of AMPK suggests that the compound may mimic a state of energy deprivation in cancer cells.

The activation of AMPK is a significant event, as it is a central regulator of cell growth and metabolism and is considered a key target for cancer therapy. By phosphorylating and thereby activating AMPK, the compound can trigger downstream signaling cascades that inhibit cell proliferation and induce apoptosis. This mechanism provides an indirect but powerful method of controlling cancer cell growth by manipulating the cell's metabolic state. The dual action of modulating both cell cycle machinery and metabolic pathways highlights the comprehensive antitumor strategy of these compounds. researchgate.netnih.gov

Table 2: Modulation of AMPK by N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide in HepG2 Cells

ProteinObserved EffectFunctional Implication
Phospho-AMPK (p-AMPK)Expression EnhancedActivation of cellular energy stress response, inhibition of cell growth

Data derived from Western blot analysis as reported in scientific literature. researchgate.netnih.gov

Mechanistic Insights from Structural Biology

As of the current body of scientific literature, detailed mechanistic insights from structural biology, such as X-ray crystallography or NMR spectroscopy, for this compound or its anticancer analogues are limited. There are no publicly available crystal structures showing these specific compounds bound to their putative protein targets, such as cyclin-dependent kinases or AMP-activated protein kinase.

While computational studies and molecular docking are often employed to predict the binding modes of small molecules to their protein targets, specific and validated models for the interaction of N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide with proteins like Cyclin B1, CDK1, or AMPK have not been detailed in the available research. General structural motifs, such as the N-benzyl piperidine (B6355638) scaffold, are recognized for their role in providing crucial cation-π interactions with target proteins, but specific coordinates and binding site residues for the compounds discussed remain to be elucidated through dedicated structural biology studies. researchgate.net

Vi. Therapeutic Applications and Research Directions for N Piperidin 4 Ylbenzamide Derivatives

Anticancer Research

The N-piperidin-4-ylbenzamide framework is a cornerstone in the development of novel anticancer agents. researchgate.net These nitrogen-containing heterocyclic compounds are pivotal in the metabolism of living cells and are frequently incorporated into drug design. researchgate.net

Numerous studies have highlighted the potent antitumor activity of this compound derivatives against hepatocellular carcinoma, specifically using the HepG2 cell line as a model. A series of novel derivatives were synthesized and evaluated, with several compounds demonstrating significant inhibitory effects. nih.govnih.gov

One particularly potent compound, identified as compound 47 (N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide), exhibited an IC50 value of 0.25 μM against HepG2 cells. researchgate.netnih.gov This potency was substantially greater than the standard drug Sorafenib, which had an IC50 of 16.3 μM in a comparative context. researchgate.net The mechanism of action for compound 47 involves the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and p-Rb while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Other derivatives, such as compounds 10b and 10j , also showed significant bioactivity in HepG2 cells, with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov Their mechanism involves inducing the expression of HIF-1α protein and its downstream target p21, as well as upregulating cleaved caspase-3, which promotes tumor cell apoptosis. nih.gov

Cytotoxicity of this compound Derivatives Against HepG2 Cell Line
CompoundIC50 (μM)Reference Drug (IC50, μM)Mechanism of Action HighlightCitation
Compound 470.25Sorafenib (16.3)Induces cell cycle arrest via p53/p21-dependent pathway researchgate.netnih.gov
Compound 10b0.12N/AInduces HIF-1α protein and p21 expression nih.gov
Compound 10j0.13N/AInduces HIF-1α protein and p21 expression nih.gov
Compound 93.89Doxorubicin (4.50)N/A nih.gov
Compound 1415.47Doxorubicin (4.50)N/A nih.gov
Benzimidazole Derivative (se-182)15.58Cisplatin (37.32)N/A jksus.org

The anticancer potential of this compound and related structures extends beyond liver cancer. Derivatives have been tested against a panel of other human cancer cell lines, including A549 (lung adenocarcinoma), HT-29 (colorectal adenocarcinoma), and HeLa (cervical carcinoma), showing varied but often significant cytotoxicity. nih.govunizar.es

For instance, a series of tetrahydroacridine derivatives incorporating an iodobenzoic moiety displayed high cytotoxic activity against both A549 (IC50 range of 14.87–59.12 µM) and HT-29 (IC50 range of 5.90–17.32 µM) cell lines. nih.gov Another study on a new benzimidazolium salt found it to have an IC50 value of 40.32 µM against the A549 cell line. journalagent.com Similarly, a separate benzimidazole derivative showed potent cytotoxic action against A549 with an IC50 value of 15.80 μM. jksus.org

Research on 1,4-dihydropyridine derivatives, which share structural motifs, also demonstrated cytotoxicity against a panel including HeLa, Jurkat (leukemia), and A549 cell lines. unizar.es Furthermore, piperidine-based compounds have shown potent activity against various cancer cell lines, with some derivatives demonstrating IC50 values below 10 μM against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells. nih.gov

Cytotoxicity of Related Derivatives Against Various Cancer Cell Lines
Compound Series/TypeCell LineIC50 Range (μM)Citation
Tetrahydroacridine DerivativesA549 (Lung)14.87 - 59.12 nih.gov
Tetrahydroacridine DerivativesHT-29 (Colorectal)5.90 - 17.32 nih.gov
Benzimidazolium SaltA549 (Lung)40.32 journalagent.com
Benzimidazole Derivative (se-182)A549 (Lung)15.80 jksus.org
Piperidine-based Derivatives (Compound 9)HCT-116 (Colon)7.97 nih.gov
MCF-7 (Breast)2.69 nih.gov
PC-3 (Prostate)9.21 nih.gov

Researchers are actively exploring various strategies to enhance the cytotoxic potency of this compound derivatives. These approaches primarily involve chemical and structural modifications to optimize interactions with biological targets and improve pharmacokinetic properties.

One effective strategy is the modification of the core structure based on structure-activity relationships (SAR). Studies have shown that the presence of specific functional groups, such as halogen, carboxyl, nitro, or methyl groups on the benzamide (B126) ring, can increase the cytotoxicity of piperidine (B6355638) derivatives. researchgate.net Another approach involves the introduction of an N-acryloyl group, which has been shown to result in greater cytotoxic potencies compared to the parent 3,5-bis(benzylidene)piperidin-4-ones. nih.gov This is based on the rationale that such modifications can increase the extent of interactions with cellular thiols, potentially depleting their concentrations and making malignant cells more susceptible to the drug. nih.gov

Furthermore, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, has been used to guide the design of new derivatives with improved bioactivity. nih.gov Beyond direct chemical alteration, advanced drug delivery methods, such as nanodrug delivery systems, are being explored as a promising strategy to improve bioavailability, enhance the antitumor effect, and reduce systemic toxicity. mdpi.com

Neuropharmacology and Central Nervous System Disorders

The piperidine scaffold is integral to many compounds targeting the central nervous system (CNS). Derivatives of this compound have been investigated for their potential in treating pain and neurodegenerative disorders, primarily through their interaction with various CNS receptors.

Phenylpiperidines are a well-established class of drugs in pain medicine, with prominent members like fentanyl acting as potent analgesics. painphysicianjournal.comnih.gov These compounds typically exert their effects by acting as agonists at the mu-opioid receptor, which inhibits ascending pain pathways and increases the pain threshold. nih.gov

Research has led to the development of novel this compound derivatives that act as highly selective and potent delta-opioid receptor agonists. nih.gov One such compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated an IC50 of 0.87 nM for delta-opioid receptors with extremely high selectivity over mu- and kappa-opioid receptors. nih.gov The development of ligands with mixed or selective opioid receptor profiles is a key strategy in the search for analgesics with fewer side effects, such as tolerance and dependence. frontiersin.org

Beyond the classical opioid receptors, the sigma 1 (σ1) receptor has been implicated in pain modulation. chemrxiv.org Piperidine-based scaffolds have been identified as potent σ1 modulators, and σ1 receptor antagonists have advanced to clinical trials for pain, showing analgesic effects without the common side effects of opioids. chemrxiv.org Some piperidine derivatives may also exert their analgesic effects by blocking prostaglandin signaling pathways. nih.gov

Derivatives based on the this compound structure are being actively explored for the treatment of cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is believed to improve cognitive function and memory. nih.govmdpi.com

Several studies have described the synthesis of novel benzamide or N-benzylpiperidine derivatives as potential AChE inhibitors. nih.govmui.ac.irnih.gov For instance, one compound with a fluorine substitution at the ortho position of the benzamide ring was found to be a highly active AChE inhibitor with an IC50 value of 13 ± 2.1 nM, superior to the reference drug donepezil. mui.ac.ir Molecular docking studies suggest these compounds bind effectively within the active site of the AChE enzyme. nih.govmui.ac.ir

In addition to AChE inhibition, 4-aminopiperidine (B84694) derivatives have been identified as a potent new class of cognition-enhancing drugs, representing a promising lead for developing treatments for neurodegenerative pathologies. nih.gov These compounds have demonstrated high activity in preclinical models like the mouse passive avoidance test. nih.gov

Antidepressive Effects

Derivatives of the piperidine scaffold have been investigated for their potential as antidepressant agents. Research has shown that certain compounds can modulate monoaminergic and opioidergic systems, which are crucial in the pathophysiology of depression.

In one study, novel piperidine derivatives were synthesized and evaluated for their antidepressant-like effects using the tail suspension test (TST) and modified forced swimming test (MFST) in mice. anadolu.edu.tranadolu.edu.tr The results indicated that compounds 2c , 2d , 2e , and 2f significantly reduced the immobility time of the mice in both tests, suggesting potent antidepressant-like activity. anadolu.edu.tr Further investigation into the mechanism revealed that the effects of compounds 2c and 2e were reversed by a serotonin depleting agent, while the effects of 2d and 2f were abolished by a catecholamine depleting agent. anadolu.edu.tr Notably, the antidepressant-like effects of all four derivatives were reversed by pre-treatment with naloxone, indicating an interaction with the opioidergic system. anadolu.edu.tr

Another study focused on piperamide derivatives bearing piperidine and piperazine (B1678402) analogues. nih.gov Compounds 8a and 8b were found to be particularly active in both the forced swim test and the tail suspension test. nih.gov Their activity was significant when compared to the standard drug, clorgyline, and they were also investigated for their ability to inhibit monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the degradation of neurotransmitters. nih.gov

These findings underscore the potential of piperidine-based compounds in the development of new antidepressant drugs that may act through multiple neurological pathways. anadolu.edu.treurekaselect.com

Table 1: Antidepressant-like Activity of Piperidine Derivatives

Compound Test Model Observation Implied Mechanism
2c, 2e Tail Suspension Test, Modified Forced Swimming Test Reduced immobility time, increased swimming time. anadolu.edu.tr Serotonergic and Opioidergic Systems anadolu.edu.tr
2d, 2f Tail Suspension Test, Modified Forced Swimming Test Reduced immobility time, increased climbing duration. anadolu.edu.tr Catecholaminergic and Opioidergic Systems anadolu.edu.tr

| 8a, 8b | Forced Swim Test, Tail Suspension Test | Significant activity compared to standard drug clorgyline. nih.gov | MAO-A and MAO-B Inhibition nih.gov |

Cholinesterase Inhibition for Alzheimer's Disease

A key therapeutic strategy for managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A progressive loss of cholinergic neurons is linked to memory and cognitive deficits in Alzheimer's patients. nih.gov Several this compound derivatives have been designed and synthesized as potential AChE inhibitors.

A novel series of benzamide derivatives containing a piperidine core (5a-5l ) was synthesized and evaluated for AChE inhibitory activity. mui.ac.ir Among these, compound 5d , which has a fluorine atom at the ortho position, was identified as the most potent inhibitor with an IC50 value of 13 ± 2.1 nM. mui.ac.ir This potency was superior to that of the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). mui.ac.ir Molecular docking studies suggested that the carbonyl group of compound 5d forms a significant hydrogen bond with the amino acid tyrosine 121 in the active site of the AChE enzyme. mui.ac.ir

In a separate study, researchers modified a lead compound by replacing an ester linker with a more metabolically stable amide linker, resulting in a series of N-benzylpiperidine carboxamide derivatives. nih.gov The two most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , demonstrated IC50 values of 0.41 ± 1.25 µM and 5.94 ± 1.08 µM, respectively. nih.gov Molecular dynamics simulations indicated a close correlation between the binding of compound 20 and donepezil. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound IC50 Value (AChE) Reference Drug (IC50) Key Structural Feature
5d 13 ± 2.1 nM mui.ac.ir Donepezil (0.6 ± 0.05 µM) mui.ac.ir Ortho-fluorine substitution on the benzamide ring. mui.ac.ir
Compound 28 0.41 ± 1.25 µM nih.gov N/A Indenothiazolyl moiety. nih.gov

| Compound 20 | 5.94 ± 1.08 µM nih.gov | N/A | Pyrazolyl moiety. nih.gov |

Antiviral Activity

The broad biological activity of this compound derivatives extends to antiviral applications, with studies demonstrating efficacy against both influenza viruses and coronaviruses.

Influenza Virus Inhibition (e.g., H1N1)

The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drugs due to its essential role in viral entry into host cells. nih.govresearchgate.net A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Through the efficient Ugi four-component reaction, a diverse library of these piperidine analogues was synthesized to explore structure-activity relationships. nih.gov Mechanistic studies confirmed that the most active compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.gov Further research has indicated that these piperidine derivatives are effective against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov

In a different approach, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as novel anti-influenza agents. mdpi.com Compound G07 from this series demonstrated significant activity against the influenza A/WSN/33 (H1N1) virus, with an IC50 value of 0.23 ± 0.15 µM in a plaque inhibition assay and an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay. mdpi.com

Table 3: Anti-Influenza (H1N1) Activity of Piperidine and Benzamide Derivatives

Compound Class Compound Example Activity (IC50/EC50) Mechanism of Action
N-benzyl-4,4-disubstituted piperidines Compound 2 Low µM activity nih.govresearchgate.net Hemagglutinin (HA) fusion inhibitor nih.gov

SARS-CoV-2 Inhibition

In the search for effective treatments for COVID-19, various piperidine-based compounds have been evaluated for their ability to inhibit SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines was identified as having micromolar activity against SARS-CoV-2. nih.gov Research suggests these compounds act after viral entry, likely during the viral polyprotein processing stage, by inhibiting the main protease (Mpro). nih.gov

Similarly, piperidine-4-carboxamide compounds have shown promise as broad-spectrum antiviral agents. gavinpublishers.com The compound NCGC2955 and a related analog, 153 , were tested against multiple human coronaviruses. gavinpublishers.com Both compounds effectively inhibited the alpha and delta variants of SARS-CoV-2 in Calu-3 cells, with EC50 values of 0.2 ± 0.02 µM for NCGC2955 and 0.11 ± 0.04 µM for 153. gavinpublishers.com Another potential target for piperidine derivatives is the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase enzyme essential for viral replication. researchgate.netnih.gov

Table 4: Anti-SARS-CoV-2 Activity of Piperidine Derivatives

Compound Virus Strain(s) Cell Line EC50 Value Potential Target
NCGC2955 SARS-CoV-2 (Alpha, Delta) Calu-3 0.2 ± 0.02 µM gavinpublishers.com Not specified
153 SARS-CoV-2 (Delta) Calu-3 0.11 ± 0.04 µM gavinpublishers.com Not specified

Anti-inflammatory Potential

Derivatives of this compound have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed and synthesized as anti-inflammatory agents targeting COX-1 and COX-2. nih.gov Several of these compounds, including 4b , 4d , 4h , 4l , 4n , and 4o , exhibited potent in vitro COX-2 inhibitory activity with IC50 values ranging from 0.04 to 0.07 µM, which is comparable to the selective COX-2 inhibitor celecoxib (IC50 = 0.049 µM). nih.gov In in vivo models, these compounds showed better edema inhibition than diclofenac sodium. nih.gov

Research into other related structures, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has also identified compounds with potent anti-inflammatory effects. nih.gov Compound 6e from this series showed strong inhibition of nitric oxide (NO) production (IC50 = 0.86 µM) and tumor necrosis factor-alpha (TNF-α) production (IC50 = 1.87 µM) in LPS-stimulated macrophages. nih.gov While not directly measuring COX inhibition, the reduction of these inflammatory mediators points to significant anti-inflammatory potential. nih.govmdpi.com

Table 5: COX-2 Inhibitory Activity of Benzamide Derivatives

Compound IC50 (COX-2) Reference Drug (IC50) In Vivo Activity

| 4b, 4d, 4h, 4l, 4n, 4o | 0.04 - 0.07 µM nih.gov | Celecoxib (0.049 µM) nih.gov | Better edema inhibition than diclofenac sodium. nih.gov |

CCR3 Antagonism

Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in allergic inflammatory conditions like asthma. By blocking this receptor, these compounds can inhibit the signaling pathway that leads to eosinophil migration, thus offering a potential therapeutic strategy for such diseases.

Research efforts began with the high-throughput screening of a chemical library, which identified N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide as a lead compound. google.com Systematic chemical modifications were then undertaken to explore the structure-activity relationship (SAR). These studies revealed that the 6-fluoro-2-naphthylmethyl group on the piperidine nitrogen was crucial for inhibitory activity. google.com Further optimization of the benzamide and piperidine portions of the molecule led to the development of more potent antagonists. One of the most potent compounds to emerge from these studies was exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide, which demonstrated significantly enhanced inhibitory activity. google.com The potency of these compounds was evaluated by measuring their ability to inhibit eotaxin-induced calcium influx in CCR3-expressing cells. google.com

CompoundStructure ModificationCCR3 Inhibitory Activity (IC₅₀)
N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamideLead CompoundNot Specified
exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamideModification of benzamide and piperidine moieties0.020 µM

Antidiabetic Agents (GPR119 Agonists)

The this compound framework is also a key feature in the development of agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes. Its activation leads to a dual mechanism of action: it stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.

Research in this area has led to the synthesis of various N-piperidinyl-benzamide derivatives designed to activate GPR119. For instance, a series of N-cyclopropyl-N-piperidinyl-benzamide derivatives have been developed and investigated for their potential to treat metabolic disorders such as diabetes, dyslipidemia, and obesity. Another related series includes 2-Fluoro-4-{3-[1-(3-isopropyl- google.comnih.govbohrium.comoxadiazol-5-yl)-piperidin-4-yl]propoxy}benzamide, which has been explored for use in combination therapies for diabetes. While not strictly benzamides, structurally similar compounds like N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine have been identified as potent and orally bioavailable GPR119 agonists that effectively lower plasma glucose in animal models. nih.gov

Antimicrobial and Antifungal Activity

The therapeutic potential of the piperidine scaffold, a core component of this compound, extends to the field of infectious diseases. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Studies have shown that compounds incorporating the piperidine ring exhibit significant antimicrobial properties. For example, a series of 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were synthesized and tested for their antimicrobial activity. One compound in this series demonstrated notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. Several other compounds from the same series showed significant antifungal activity, with MIC values of 3.12 µg/mL, comparable to the standard antifungal drug fluconazole.

Another study focused on piperidine-4-carbohydrazide derivatives, which also contain the piperidine core. These compounds were evaluated for their fungicidal activity against various agriculturally important fungi. Certain derivatives displayed excellent inhibition, with EC₅₀ values as low as 0.83 µg/mL against Rhizoctonia solani and 1.12 µg/mL against Verticillium dahliae.

Compound SeriesTarget OrganismActivity MetricResult
2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazolesStaphylococcus aureus (MRSA)MIC6.25 µg/mL
2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazolesFungal strainsMIC3.12 µg/mL
Piperidine-4-carbohydrazidesRhizoctonia solaniEC₅₀0.83 µg/mL
Piperidine-4-carbohydrazidesVerticillium dahliaeEC₅₀1.12 µg/mL

Other Potential Therapeutic Areas

Research into benzamide derivatives containing a piperidine moiety has indicated their potential as antiarrhythmic agents. These compounds are investigated for their ability to correct irregular heartbeats. Studies have focused on N-(piperidylalkyl)benzamides, which are structurally related to the core this compound scaffold.

One area of investigation involved the synthesis of benzamides with 2,2,2-trifluoroethoxy substituents on the aromatic ring and a piperidylalkyl side chain. nih.gov These compounds were evaluated for oral antiarrhythmic activity. The most potent derivatives were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. nih.gov Structure-activity relationship studies showed that the basicity of the amine nitrogen in the piperidine ring and the nature of the linker between the ring and the amide nitrogen significantly influence the antiarrhythmic activity. nih.gov This line of research led to the identification of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, which was selected for extensive clinical trials as an antiarrhythmic drug. nih.gov

The this compound structure has served as a template for the design of novel antimalarial agents. nih.gov Malaria remains a significant global health threat, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the development of new therapeutics. One potential drug target in the parasite is the enzyme protein farnesyltransferase.

A series of N-(4-Piperidinyl)benzamides were designed, synthesized, and evaluated for their ability to inhibit the growth of P. falciparum in vitro. nih.gov The research yielded several compounds with potent activity against the parasite at submicromolar concentrations, highlighting the potential of this chemical class for development into new antimalarial drugs. nih.gov Further studies on 1,4-disubstituted piperidine derivatives have also shown promising results against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Some of these derivatives exhibited activity in the nanomolar range, comparable to the standard drug chloroquine.

Compound SeriesP. falciparum StrainActivity Metric (IC₅₀)
N-(4-Piperidinyl)benzamidesNot SpecifiedSubmicromolar concentrations
--
1,4-disubstituted piperidines3D7 (chloroquine-sensitive)As low as 4.19 nM
W2 (chloroquine-resistant)As low as 11.6 nM

Vii. Computational Drug Design and Optimization of N Piperidin 4 Ylbenzamide Derivatives

Virtual Screening and Lead Compound Identification

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid computational assessment of vast chemical libraries to identify promising lead compounds. researchgate.net This process can be broadly categorized into structure-based and ligand-based approaches. In the context of N-piperidin-4-ylbenzamide derivatives, structure-based virtual screening is frequently employed when the three-dimensional structure of the biological target is known. mdpi.com

The process begins with the preparation of a target protein's crystal structure and a large library of candidate compounds, which can include millions of molecules from databases like ZINC15. nih.gov Molecular docking programs, such as Glide or GOLD, are then used to computationally place each molecule from the library into the active site of the target protein. mdpi.com These programs calculate a docking score, which estimates the binding affinity between the ligand and the target. mdpi.com Compounds with the most favorable scores are prioritized as "hits." mdpi.com

These initial hits are then subjected to further refinement, often involving more rigorous computational methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) calculations to better estimate binding free energies. mdpi.com This workflow effectively filters large databases to a manageable number of high-potential candidates for synthesis and biological testing. For instance, screening of this compound derivatives has led to the identification of potent antitumor agents by identifying compounds with high inhibitory bioactivity in cancer cell lines like HepG2. nih.gov

Table 1: Virtual Screening Workflow for Lead Identification

Step Description Tools/Databases Outcome
Target Preparation Obtaining and preparing the 3D structure of the biological target protein. Protein Data Bank (PDB) A refined protein structure ready for docking.
Library Selection Choosing a database of small molecules to screen. ZINC15, DrugBank A large set of diverse chemical structures. researchgate.netnih.gov
Molecular Docking Computationally fitting ligands into the target's active site. Glide, GOLD, AutoDock Ranking of compounds based on predicted binding affinity (docking score). mdpi.commdpi.com
Hit Selection Identifying the top-ranked compounds for further analysis. Scoring functions (e.g., Glide XP GScore) A smaller, prioritized list of "hits". mdpi.com

| Post-Screening Filter | Applying secondary filters, such as ADMET predictions or pharmacophore matching. | pkCSM, SwissADME | Refined list of lead candidates with potentially favorable drug-like properties. researchgate.netmdpi.com |

Lead Optimization Strategies

Once lead compounds are identified, lead optimization is initiated to refine their chemical structure. This critical phase aims to enhance desired properties such as efficacy and selectivity while minimizing undesirable characteristics like off-target effects and poor pharmacokinetic profiles. patsnap.com Computational chemistry plays a pivotal role in guiding these structural modifications.

A primary goal of lead optimization is to increase the binding affinity of a compound for its target, which often translates to improved potency. patsnap.com Molecular docking studies are instrumental in this process. By analyzing the predicted binding pose of a lead compound within the target's active site, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

This structural insight allows for the rational design of new analogues. For example, a functional group might be added to a specific position on the this compound scaffold to form an additional hydrogen bond with an amino acid residue in the active site. Computational models can predict the impact of such modifications on binding energy before the new compound is synthesized. mdpi.com This iterative cycle of design, prediction, and synthesis accelerates the development of derivatives with significantly enhanced affinity. Studies on various piperidine (B6355638) derivatives have successfully used this approach to identify modifications that lead to stronger binding energies and, consequently, higher inhibitory activity against target enzymes like pancreatic lipase. mdpi.com

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it causes unacceptable toxicity. Therefore, the early prediction of ADMET properties is crucial for successful drug development. mdpi.com In silico ADMET prediction models use a compound's chemical structure to estimate its pharmacokinetic and toxicity profiles. chemrevlett.com

Various freely available and commercial software packages, such as SwissADME and pkCSM, are used to calculate key descriptors. chemrevlett.comnih.gov These predictions help to identify potential liabilities early in the optimization process, allowing chemists to modify the structure to improve its drug-like properties. For example, if a derivative is predicted to have poor intestinal absorption, its structure can be altered to improve properties like solubility or permeability. researchgate.net Similarly, if a compound is predicted to be a potent inhibitor of key metabolic enzymes like Cytochrome P450 (CYP), modifications can be made to reduce this risk, thereby avoiding potential drug-drug interactions. researchgate.net

Table 2: Key ADMET Properties Predicted In Silico

Property Parameter Desired Outcome Significance
Absorption Human Intestinal Absorption (%) High Efficient absorption after oral administration. mdpi.com
Caco-2 Permeability High Indicates good potential for crossing the intestinal wall. researchgate.net
Distribution Blood-Brain Barrier (BBB) Permeation Varies by target High for CNS targets, low for peripheral targets.
Volume of Distribution (VDss) Balanced Indicates whether the drug distributes into tissues or remains in the plasma. researchgate.net
Metabolism CYP Enzyme Inhibition (e.g., CYP2D6, CYP3A4) No Low potential for drug-drug interactions. researchgate.net
Excretion Total Clearance Moderate Determines the dosing frequency.
Toxicity AMES Toxicity Negative Low potential to be mutagenic.

De Novo Design of Novel this compound Analogues

Beyond optimizing existing leads, computational methods facilitate the de novo design of entirely novel molecules. This approach involves building new chemical structures from the ground up, guided by the structural information of the biological target.

One common strategy utilizes pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.net By generating a pharmacophore model based on the target's active site or known active ligands, chemists can design novel this compound analogues that possess the correct spatial arrangement of functional groups to achieve high binding affinity. researchgate.net

Another powerful tool is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. archivepp.com Once a predictive QSAR model is developed for this compound derivatives, it can be used to predict the activity of virtual, not-yet-synthesized compounds. This allows researchers to focus synthetic efforts on designing novel analogues that the model predicts will be highly potent. nih.gov

Viii. Future Perspectives in N Piperidin 4 Ylbenzamide Research

Development of Novel Therapeutic Agents with Enhanced Efficacy and Safety

The core of future research on N-Piperidin-4-ylbenzamide will be the rational design and synthesis of new derivatives with improved therapeutic properties. The N-benzyl piperidine (B6355638) (N-BP) structural motif is a key component often used by medicinal chemists to fine-tune efficacy and physicochemical properties. researchgate.net By strategically modifying the benzamide (B126) and piperidine rings, scientists aim to enhance the potency, selectivity, and pharmacokinetic profiles of these compounds.

A significant area of focus is in oncology. Researchers have designed and synthesized novel N-(piperidine-4-yl)benzamide derivatives and evaluated them for their antitumor activities. researchgate.netnih.gov For instance, certain derivatives have shown potent activity against liver cancer cell lines, such as HepG2. researchgate.netnih.gov The goal is to develop compounds that are more effective than existing treatments while minimizing side effects. This involves creating derivatives that selectively target cancer cells, thereby reducing harm to healthy tissues.

In addition to cancer, the anti-inflammatory potential of this class of compounds is another promising avenue. Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar core structure, have been identified with good anti-inflammatory activity. nih.gov Future work will likely involve synthesizing and testing this compound analogues to identify candidates with superior anti-inflammatory effects for treating conditions like edema. nih.gov

The development of these novel agents will rely on a continuous cycle of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies will be crucial in identifying the chemical modifications that lead to the most significant improvements in efficacy and safety. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

A key aspect of future research will be to uncover new biological targets and elucidate the mechanisms through which this compound derivatives exert their effects. While some mechanisms have been identified, a deeper understanding will open up new therapeutic possibilities.

In the context of cancer, some derivatives have been found to induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov They have also been shown to activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which can promote the apoptosis of tumor cells. nih.gov Future studies will aim to explore these pathways in greater detail and identify other signaling cascades that are modulated by these compounds. The ability of piperidine derivatives to interact with a variety of enzymes, receptors, transport systems, and ion channels suggests a broad potential for new applications. clinmedkaz.org

Beyond oncology, research has pointed to other potential targets. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, computational studies have identified piperidine-based compounds as having a high affinity for the sigma receptor 1 (S1R), which is involved in various neurological and psychiatric disorders. nih.gov The exploration of these and other targets could lead to the development of this compound-based therapies for a wide range of conditions, including central nervous system diseases. clinmedkaz.org

The following table summarizes some of the biological targets and mechanisms of action currently being investigated for this compound derivatives.

Derivative ClassBiological Target/MechanismPotential Therapeutic Application
N-(piperidine-4-yl)benzamide derivativesp53/p21-dependent cell cycle arrestHepatocellular Carcinoma
Diaryl ether benzamide derivativesHIF-1α protein expression induction, cleaved caspase-3 upregulationAntitumor
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesInhibition of NO and TNF-α productionAnti-inflammatory
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivativesAcetylcholinesterase (AChE) inhibitionNeurodegenerative Diseases
Piperidine/piperazine-based compoundsSigma receptor 1 (S1R) agonismNeurodegenerative/Neuropsychiatric Disorders

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and design of this compound-based drugs. nih.govemanresearch.org These technologies can significantly accelerate the identification of promising drug candidates and optimize their properties, reducing the time and cost associated with traditional drug development. researchgate.netemanresearch.org

Computer-aided drug design (CADD) methods, such as molecular docking and molecular dynamics simulations, are already being used to understand how these compounds interact with their biological targets. nih.govnih.gov For instance, docking studies have been employed to analyze the binding modes of piperidine derivatives to the sigma 1 receptor. nih.gov Quantitative structure-activity relationship (QSAR) models are also being developed to predict the biological activity of new derivatives based on their chemical structure. researchgate.net

The following table highlights some of the computational tools and their applications in the research of piperidine derivatives.

Computational ToolApplicationReference
Molecular DockingPredicting the binding mode of ligands to protein targets. nih.gov
Molecular Dynamics SimulationsAnalyzing the stability of ligand-protein complexes. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Developing models to predict the biological activity of compounds. researchgate.net
AI/Machine LearningPredicting bioactivity, toxicity, and ADME properties; de novo drug design. nih.govresearchgate.net

Translational Research and Clinical Development

The ultimate goal of this compound research is to translate promising preclinical findings into clinically effective therapies. This will require a concerted effort in translational research, bridging the gap between laboratory discoveries and patient applications.

A crucial step will be to move the most promising lead compounds from in vitro (cell-based) and in silico (computer-based) studies into in vivo animal models to evaluate their efficacy and safety in a whole-organism setting. For example, a derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole has already shown more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a mouse model of ear edema. nih.gov Similar studies will be essential for derivatives targeting cancer and neurological disorders.

As compounds progress through preclinical development, researchers will need to conduct detailed pharmacokinetic and pharmacodynamic studies to understand how the drugs are absorbed, distributed, metabolized, and excreted by the body. These studies are critical for determining the appropriate dosing regimens for future clinical trials.

The long-term vision is to initiate clinical trials in humans for the most promising this compound derivatives. This will involve a phased approach, starting with Phase I trials to assess safety in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patients with the targeted diseases. While this is a lengthy and complex process, the diverse biological activities and potential for optimization of the this compound scaffold provide a strong foundation for future clinical development. The versatility of the piperidine nucleus continues to make it a cornerstone in the production of new medicines. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-Piperidin-4-ylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted benzamides are often prepared by reacting piperidine derivatives with activated benzoyl chlorides in anhydrous solvents like dichloromethane or tetrahydrofuran (THF). Reaction conditions such as temperature (e.g., 0–25°C), base selection (e.g., triethylamine or NaHCO₃), and stoichiometry critically affect yield. Purification typically involves column chromatography (silica gel, eluting with methanol/chloroform gradients) or recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify piperidine ring conformation and benzamide substitution patterns.
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally similar piperidinylbenzamides .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in:

  • Assay conditions: Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1%).
  • Compound stability: Pre-screen for hydrolytic/oxidative degradation using accelerated stability studies (40°C/75% RH for 14 days).
  • Orthogonal validation: Cross-validate with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical meta-analysis of published data can identify outliers .

Q. What computational strategies are effective for predicting the receptor-binding modes of this compound analogs?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of target receptors (e.g., dopamine D3 or histamine H4 receptors).
  • MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of ligand-receptor complexes.
  • Free-energy calculations: Apply MM-GBSA to rank binding affinities, correlating with experimental IC₅₀ values .

Q. How can researchers optimize this compound derivatives for improved blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Lipophilicity tuning: Modify substituents to maintain logP 2–3 (via ClogP calculations).
  • P-gp efflux minimization: Use Caco-2 assays to identify P-glycoprotein substrates. Introduce hydrogen bond donors/acceptors to reduce efflux ratios.
  • In silico BBB models: Tools like SwissADME or BBB Predictor prioritize compounds with high passive permeability .

Q. What experimental designs are suitable for evaluating the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver microsomal assays: Incubate compounds (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
  • CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific inhibition (IC₅₀ values).
  • Metabolite identification: HRMS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer:

  • Quality control (QC): Implement in-process checks (e.g., TLC monitoring) and post-synthesis QC (NMR, HPLC).
  • DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Statistical analysis: Apply ANOVA to identify significant variability sources (e.g., solvent purity, catalyst lot) .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies of this compound?

Methodological Answer:

  • Nonlinear regression: Fit data to sigmoidal models (Hill equation) using GraphPad Prism or R (drc package). Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • Outlier detection: Apply Grubbs’ test or Rosner’s test for small datasets.
  • Replicates: Use ≥3 biological replicates with technical triplicates to ensure reproducibility .

Emerging Research Directions

Q. How can this compound be functionalized for targeted drug delivery systems?

Methodological Answer:

  • Prodrug strategies: Attach cleavable linkers (e.g., ester or peptide-based) responsive to tumor-specific enzymes (e.g., MMP-9).
  • Nanoparticle conjugation: Use PEGylated liposomes or PLGA nanoparticles loaded with benzamide derivatives. Characterize loading efficiency (UV-Vis) and release kinetics (dialysis methods) .

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

Methodological Answer:

  • Rodent models:
    • For antipsychotic activity: MK-801-induced hyperlocomotion in mice.
    • For cognitive enhancement: Morris water maze in rats with scopolamine-induced amnesia.
  • Dosing: Administer intraperitoneally (1–10 mg/kg) with vehicle controls. Monitor plasma exposure via terminal sampling .

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N-Piperidin-4-ylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.